
1-(3-chloropyrazine-2-carbonyl)-3-(propan-2-yl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloropyrazine-2-carbonyl)-3-(propan-2-yl)-2,3-dihydro-1H-indole, commonly known as CPDI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CPDI belongs to the class of indole derivatives and is known for its unique chemical structure, which makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of CPDI is not fully understood. However, studies have suggested that it may act as an agonist of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. CPDI has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
CPDI has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPDI has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, CPDI has been shown to improve cognitive function and memory enhancement, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPDI has several advantages for lab experiments. It has a unique chemical structure, making it an attractive candidate for drug development. CPDI is also relatively easy to synthesize, making it readily available for research purposes. However, CPDI has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, CPDI has not been extensively studied in humans, making it difficult to determine its safety and efficacy in clinical settings.
Orientations Futures
The potential therapeutic applications of CPDI are vast, and there are several future directions for research. One potential direction is the development of CPDI as a therapeutic agent for the treatment of cancer. CPDI has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for further research. Another potential direction is the development of CPDI as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. CPDI has been shown to improve cognitive function and memory enhancement, making it a potential candidate for further research in this area. Lastly, CPDI could be further studied to determine its safety and efficacy in clinical settings, paving the way for its use as a therapeutic agent in humans.
Conclusion
In conclusion, CPDI is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CPDI has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. CPDI has also been shown to have a positive effect on cognitive function and memory enhancement. While there are some limitations to CPDI for lab experiments, the potential therapeutic applications of CPDI are vast, making it an attractive candidate for further research.
Méthodes De Synthèse
CPDI can be synthesized using various methods, including the Pictet-Spengler reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The Pictet-Spengler reaction is the most common method used for the synthesis of CPDI. In this method, 3-chloropyrazine-2-carbonyl chloride is reacted with 2,3-dihydro-1H-indole in the presence of a Lewis acid catalyst to yield CPDI.
Applications De Recherche Scientifique
CPDI has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. CPDI has also been shown to have a positive effect on cognitive function and memory enhancement.
Propriétés
IUPAC Name |
(3-chloropyrazin-2-yl)-(3-propan-2-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-10(2)12-9-20(13-6-4-3-5-11(12)13)16(21)14-15(17)19-8-7-18-14/h3-8,10,12H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLPNRYOPLVKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C2=CC=CC=C12)C(=O)C3=NC=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-fluorobenzoate](/img/structure/B2902491.png)
![2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid](/img/structure/B2902493.png)
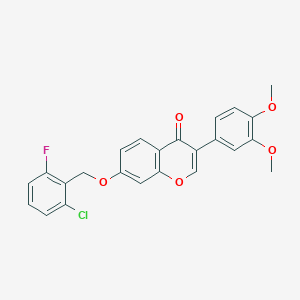
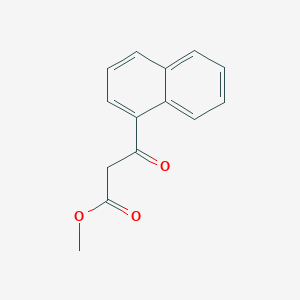
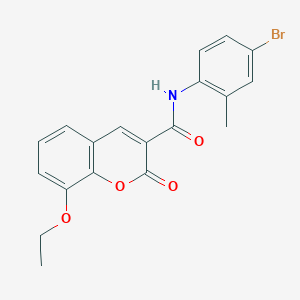
![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2902499.png)
![(2S)-1-[(6-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2902502.png)
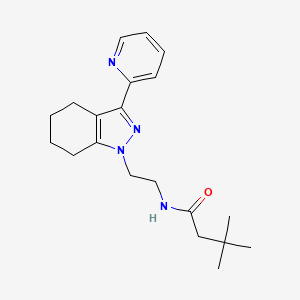
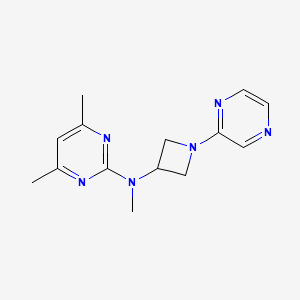
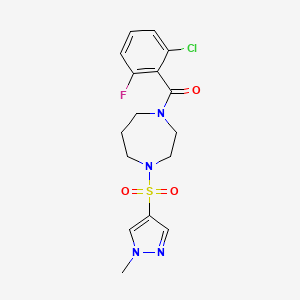
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2902508.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2902510.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2902513.png)